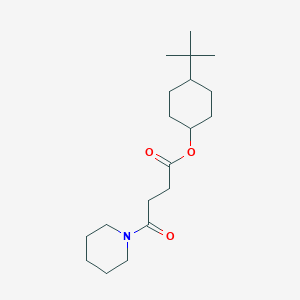

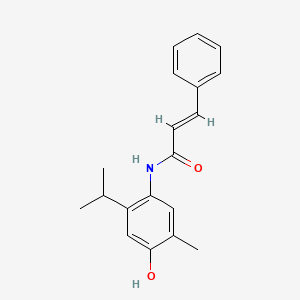

![molecular formula C18H24N4O3S B5542354 (4R)-1-(3-furylmethyl)-N-isopropyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5542354.png)

(4R)-1-(3-furylmethyl)-N-isopropyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-L-prolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related prolinamide derivatives often involves multi-step chemical processes. For example, the synthesis of substituted N-(4′-nitrophenyl)-l-prolinamides involves condensation and amidation reactions, highlighting the importance of selecting appropriate starting materials and reaction conditions for achieving high yields and desired functionalization (Osinubi et al., 2020). Another study on the synthesis of N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides and related compounds underscores the role of acylation and deprotection steps in preparing enantioselective organocatalysts (Panov et al., 2011).

Molecular Structure Analysis

The molecular structure of prolinamide derivatives, such as N-acetyl-L-prolinamide, is characterized by specific crystal structures and hydrogen-bond systems, as revealed by crystallographic studies (Benedetti et al., 1976). These structural features are crucial for understanding the molecule's reactivity and interactions with other molecules.

Chemical Reactions and Properties

Chemical reactions involving prolinamide derivatives are diverse, including cyclopropanations, where N-(arylsulfonyl)prolinates serve as catalysts for producing functionalized cyclopropanes in a diastereoselective and enantioselective manner (Davies et al., 1996). The design of TRH mimetics, such as [(4S,5S)-(5-methyl-2-oxooxazolidine-4-yl)carbonyl]-[3-(thiazol-4-yl)-L-alanyl]-L-prolinamide, also illustrates the synthetic versatility and potential therapeutic applications of prolinamide derivatives (Kobayashi et al., 2021).

Physical Properties Analysis

The physical properties of prolinamide derivatives can be influenced by their molecular structure and functional groups. For example, studies on the anti-hypothermic effects of TRH mimetics highlight the significance of N- and C-terminus modifications on their physical and biological properties (Kobayashi et al., 2018).

Chemical Properties Analysis

The chemical properties of prolinamide derivatives, such as their roles as catalysts in aldol reactions, demonstrate their utility in organic synthesis. The use of L-prolinamide derivatives in catalyzing direct aldol reactions with high enantioselectivities highlights the potential for developing new synthetic methodologies (2004).

Applications De Recherche Scientifique

Enantioselective Catalysis

L-prolinamide derivatives, including those structurally similar to the compound , have been utilized as effective catalysts in enantioselective direct aldol reactions. These reactions are pivotal in creating chiral centers, which are crucial in the synthesis of bioactive molecules. For instance, L-prolinamides prepared from L-proline have shown to catalyze direct aldol reactions with moderate to high enantioselectivities, depending on the structure of the prolinamide and the reaction conditions (Tang et al., 2004).

Synthesis of Peptides and Peptidomimetics

Prolinamide derivatives have also found applications in the synthesis of peptides and peptidomimetics. For example, the Azirine/Oxazolone approach to the synthesis of Aib-Pro endothiopeptides highlights the use of proline derivatives in constructing complex peptide frameworks, demonstrating the versatility of these compounds in synthesizing biologically relevant molecules (Budzowski et al., 2008).

Anticancer Activities

Some prolinamide derivatives exhibit significant anticancer activities. The structure-activity relationship studies of substituted N-(4'-nitrophenyl)-L-prolinamides revealed promising tumour inhibitory activities, underscoring the potential of prolinamide derivatives in medicinal chemistry and drug development (Osinubi et al., 2020).

Organocatalysis and Material Science

L-proline and its derivatives, including prolinamides, are extensively used as organocatalysts in various reactions. The immobilization of these catalysts on solid supports, such as mesoporous silica, has been explored to enhance their recoverability and reusability, demonstrating the intersection of catalysis and material science (Gruttadauria et al., 2008).

Green Chemistry

The development of eco-friendly synthesis methods utilizing prolinamide derivatives reflects the growing emphasis on green chemistry. For instance, the use of amino acid-based ionic liquids containing L-prolinate anion for the synthesis of various compounds showcases the role of prolinamide derivatives in promoting environmentally friendly chemical processes (Khaligh et al., 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[(3R,5S)-1-(furan-3-ylmethyl)-5-(propan-2-ylcarbamoyl)pyrrolidin-3-yl]-2-methyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S/c1-11(2)19-18(24)16-6-14(8-22(16)7-13-4-5-25-9-13)21-17(23)15-10-26-12(3)20-15/h4-5,9-11,14,16H,6-8H2,1-3H3,(H,19,24)(H,21,23)/t14-,16+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJVBKWCWUXCEE-ZBFHGGJFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)NC2CC(N(C2)CC3=COC=C3)C(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CS1)C(=O)N[C@@H]2C[C@H](N(C2)CC3=COC=C3)C(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5542289.png)

![isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5542296.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5542314.png)

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide](/img/structure/B5542321.png)

![8-bromo-7-methyl-2,3-dihydro-9H-[1,4]dioxino[2,3-h]chromen-9-one](/img/structure/B5542346.png)

![9-nitrobenzo[b]naphtho[1,2-f]oxepine-11-carbonitrile](/img/structure/B5542350.png)

![3-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542357.png)

![3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5542365.png)